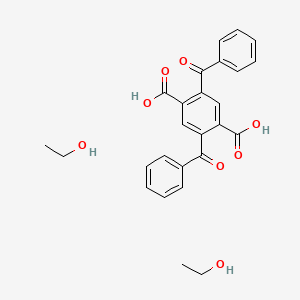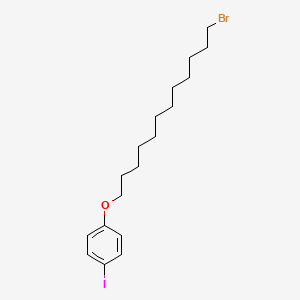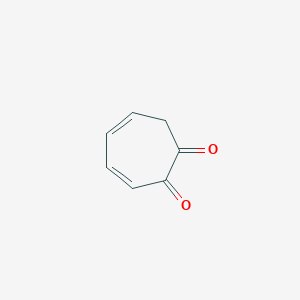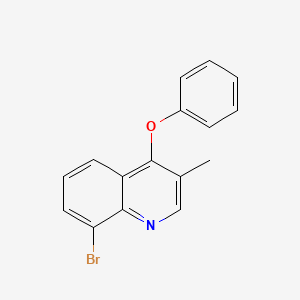
2,5-Dibenzoyl-terephthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibenzoyl-terephthalic acid is an organic compound with significant applications in the synthesis of supramolecular coordination compounds and organic semiconductors. It is known for its centrosymmetric unit, which plays a crucial role in its chemical behavior and applications .
Preparation Methods
The synthesis of 2,5-Dibenzoyl-terephthalic acid typically involves the reaction of terephthalic acid with benzoyl chloride in the presence of a catalyst. The reaction conditions often include the use of solvents such as acetic acid or ethanol to facilitate the reaction. The process can be summarized as follows:
Reactants: Terephthalic acid and benzoyl chloride.
Catalyst: Often a Lewis acid such as aluminum chloride.
Solvents: Acetic acid or ethanol.
Reaction Conditions: The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Chemical Reactions Analysis
2,5-Dibenzoyl-terephthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions typically convert the benzoyl groups into carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the benzoyl groups into alcohols.
Scientific Research Applications
2,5-Dibenzoyl-terephthalic acid has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of organic semiconductors and conjugated polymers, which are essential for the development of electronic devices.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of molecular interactions and drug design.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals and therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and coordination compounds, which have applications in various industrial processes
Mechanism of Action
The mechanism of action of 2,5-Dibenzoyl-terephthalic acid involves its interaction with molecular targets through its benzoyl groups. These groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its function in supramolecular chemistry. The pathways involved often include the formation of coordination complexes with metal ions, which can lead to the development of new materials with unique properties .
Comparison with Similar Compounds
2,5-Dibenzoyl-terephthalic acid can be compared with other similar compounds such as:
4,6-Dibenzoylisophthalic acid: This isomer has a different arrangement of benzoyl groups, leading to variations in its chemical behavior and applications.
2,5-Dihydroxy-terephthalic acid:
2,5-Diamino-terephthalic acid: The presence of amino groups in this compound makes it suitable for different types of chemical reactions and applications compared to this compound
Properties
CAS No. |
870644-03-4 |
|---|---|
Molecular Formula |
C26H26O8 |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
2,5-dibenzoylterephthalic acid;ethanol |
InChI |
InChI=1S/C22H14O6.2C2H6O/c23-19(13-7-3-1-4-8-13)15-11-18(22(27)28)16(12-17(15)21(25)26)20(24)14-9-5-2-6-10-14;2*1-2-3/h1-12H,(H,25,26)(H,27,28);2*3H,2H2,1H3 |
InChI Key |
PNBOOWXYENYXPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCO.CCO.C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2C(=O)O)C(=O)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-1,2,3-Triazole, 4-phenyl-1-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14176900.png)
![(1E)-N,N'-Bis[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanimidamide](/img/structure/B14176909.png)

![(2R)-2-(4-bromophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B14176919.png)
![2-[(3,3-Dimethyl-3,4-dihydro-2H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B14176926.png)


![N-[(2-methoxyphenyl)methyl]quinoline-2-carboxamide](/img/structure/B14176954.png)
![1-[(3,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B14176956.png)
![2-{(2S,3R)-3-Methyl-2-[(prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14176962.png)
![[(Z)-1,3-diphenylprop-1-en-2-yl]benzene](/img/structure/B14176965.png)

![2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one](/img/structure/B14176970.png)
![(1R,2S,4S)-2-Methylbicyclo[2.2.0]hexane](/img/structure/B14176975.png)
